molecular formula C17H16FN3O3S B2563963 N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 946304-73-0

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2563963
CAS No.: 946304-73-0
M. Wt: 361.39
InChI Key: WBIDAZGBBVUFHY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,3-benzothiazole core substituted with a fluorine atom at the 4-position and an oxazole ring substituted with a methyl group at the 5-position. The N-[(oxolan-2-yl)methyl] group introduces a tetrahydrofuran-derived moiety, which may enhance solubility or modulate pharmacokinetic properties. Such hybrid structures are common in medicinal chemistry, where benzothiazole and oxazole motifs are exploited for their bioactivity, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-10-8-13(20-24-10)16(22)21(9-11-4-3-7-23-11)17-19-15-12(18)5-2-6-14(15)25-17/h2,5-6,8,11H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIDAZGBBVUFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves several steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions used.

Scientific Research Applications

Overview

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that integrates a benzothiazole moiety with an oxazole ring and a carboxamide group. This structural combination endows the compound with significant potential in various scientific research applications, particularly in medicinal chemistry, biological research, and industrial chemistry.

Medicinal Chemistry

The compound has been extensively studied for its potential as an anticancer agent . Research indicates that it may inhibit specific cancer cell lines through mechanisms that involve the disruption of critical signaling pathways essential for cell survival and proliferation. For instance, studies have shown that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, suggesting that this compound could have similar efficacy .

Moreover, its potential as an anti-tubercular agent is under investigation. Preliminary findings suggest that the compound may interact with specific biological targets involved in the survival of Mycobacterium tuberculosis .

Antimicrobial Activity

This compound has shown promise in inhibiting the growth of various bacterial and fungal strains. Its mechanism of action likely involves disrupting microbial cell membranes or inhibiting essential enzymes . This property makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research is ongoing to explore the neuroprotective effects of this compound in models of neurodegenerative diseases. The structural features of the compound may confer protective benefits against neuronal damage induced by oxidative stress or excitotoxicity .

Chemical Properties and Reactions

This compound can undergo various chemical reactions including:

  • Oxidation : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution : The fluorine atom on the benzothiazole ring is amenable to nucleophilic substitution reactions .

These reactions allow for modifications that can enhance biological activity or facilitate the synthesis of related compounds.

Anticancer Studies

Recent studies have highlighted the anticancer potential of related compounds within the oxazole class. For example, a study demonstrated significant growth inhibition in glioblastoma cell lines using structurally similar oxazole derivatives. The mechanism involved targeting thymidylate synthase, an enzyme critical for DNA synthesis .

Antimicrobial Efficacy

In vitro assays have shown that compounds similar to this compound exhibit substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings warrant further exploration into their therapeutic applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or pathways critical for the survival of pathogens . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of fluorinated benzothiazole and oxazole moieties. Below is a comparative analysis with analogs from the provided evidence:

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole + Oxazole 4-Fluoro, 5-methyl oxazole, N-(oxolan-2-yl)methyl Kinase inhibition, antimicrobial agents
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Thiazole + Oxazolidine Benzyl, imidazolidinedione, phenylpropyl Antiviral or protease inhibition
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Thiazole Ethylamino, 3-thienyl, methyl Neuropathic pain targets (e.g., TRPV1)

Key Observations :

  • Fluorine Substitution: The 4-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated benzothiazoles .
  • Oxolan-2-ylmethyl vs. Thienyl/Imidazolidinedione : The oxolan group (tetrahydrofuran derivative) likely improves solubility relative to hydrophobic substituents like thienyl or imidazolidinedione in other analogs .

Pharmacokinetic and Thermodynamic Properties

  • Metabolic Stability: Fluorination at the 4-position of benzothiazole is known to slow oxidative metabolism in hepatic microsomes, as seen in fluorinated kinase inhibitors .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and an oxazole ring, which are known for their diverse biological activities. The presence of fluorine and methyl groups enhances its reactivity and potential therapeutic effects.

Property Value
Molecular Formula C13H14F N3O3S
Molecular Weight 301.33 g/mol
CAS Number 1170487-98-5
Solubility Soluble in DMSO and ethanol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • It has shown promising results in inhibiting various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells with IC50 values ranging from 0.01 µM to 8.12 µM .
    • Mechanistically, it is believed to inhibit key enzymes and signaling pathways critical for cancer cell survival.
  • Antimicrobial Properties :
    • The compound has demonstrated efficacy against several bacterial strains and fungi, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects :
    • Ongoing studies are investigating its neuroprotective capabilities in models of neurodegenerative diseases, where it may help mitigate neuronal damage .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Its interaction with bacterial membranes could lead to cell lysis and death.

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the compound's activity against multiple cancer cell lines using the MTT assay. Results indicated that it outperformed standard chemotherapeutics in certain cases, particularly in breast cancer models .
  • Antimicrobial Testing :
    • In vitro tests against common pathogens revealed that the compound inhibited growth at low concentrations, showcasing its potential as an effective antimicrobial agent .

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